LC3-mHTT-IN-AN1

Description

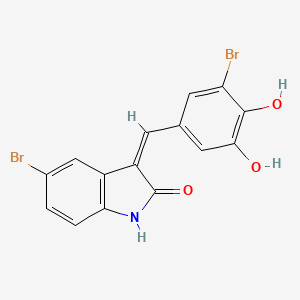

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKLWRHHVIBYEO-KMKOMSMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of LC3-mHTT-IN-AN1

For Researchers, Scientists, and Drug Development Professionals

Abstract

LC3-mHTT-IN-AN1, also known as AN1, is a first-in-class small molecule that operates as a molecular glue, selectively targeting mutant huntingtin protein (mHTT) for degradation via the autophagy pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its discovery, binding properties, and its efficacy in preclinical models of Huntington's Disease. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of this novel therapeutic strategy.

Core Mechanism of Action: An Autophagosome-Tethering Compound (ATTEC)

This compound is an autophagosome-tethering compound (ATTEC) that functions by physically linking the pathogenic mHTT protein to LC3B (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This tethering action effectively hijacks the cellular autophagy machinery to recognize mHTT as cargo for degradation. The process is initiated by the formation of a ternary complex between this compound, mHTT, and LC3B, which leads to the engulfment of mHTT by the growing autophagosome. Subsequently, the autophagosome fuses with a lysosome, and the enclosed mHTT is degraded by lysosomal hydrolases. A crucial feature of this compound is its allele-selectivity; it preferentially binds to and promotes the degradation of mHTT, which contains an expanded polyglutamine (polyQ) tract, while having minimal effect on the wild-type (wtHTT) protein.[1][2] This selectivity is attributed to the compound's interaction with the expanded polyQ stretch characteristic of the mutant protein.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, demonstrating its binding affinity and efficacy in reducing mHTT levels.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment Concentration | % mHTT Reduction (relative to vehicle) | Reference |

| HD mouse primary cortical neurons (HdhQ7/Q140) | 10 nM | Not specified | [3] |

| HD mouse primary cortical neurons (HdhQ7/Q140) | 50 nM | Not specified | |

| HD mouse primary cortical neurons (HdhQ7/Q140) | 100 nM | Significant reduction | |

| HD mouse primary cortical neurons (HdhQ7/Q140) | 300 nM | Significant reduction | |

| HD patient-derived cells | 10-100 nM | Significant reduction |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Dose & Duration | Outcome | Reference |

| Drosophila model of HD | 10 µM in feed for 6 days | Rescued disease-relevant phenotypes | |

| HD mouse models | Not specified | Rescued disease-relevant phenotypes |

Note: More specific quantitative data on binding affinities (e.g., Kd values) and in vivo mHTT reduction percentages were not available in the public abstracts of the primary literature. Access to the full text and supplementary data of the cited Nature paper is required for a more detailed quantitative summary.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Small-Molecule Microarray (SMM)-Based Screening

This high-throughput method was employed to identify compounds that bind to both LC3 and mHTT.

-

Microarray Preparation: A library of small molecules is covalently immobilized on a functionalized glass slide surface. Each spot on the microarray corresponds to a unique compound.

-

Protein Incubation: The microarray slides are incubated with a solution containing purified, fluorescently labeled LC3B protein. After washing, the slides are scanned to identify "hits" where LC3B has bound to a specific compound.

-

Counter-Screening: To identify compounds that also bind mHTT, a similar screening is performed with fluorescently labeled mHTT. Compounds that show binding to both LC3B and mHTT are selected as primary candidates.

-

Selectivity Screening: To assess allele-selectivity, a counter-screen with fluorescently labeled wtHTT is performed. Compounds that bind LC3B and mHTT but not wtHTT are prioritized for further validation.

-

Detection: Binding events are typically detected using a fluorescence microarray scanner. The intensity of the fluorescent signal at each spot is proportional to the amount of bound protein.

In Vitro mHTT Degradation Assay in Primary Neurons

This assay is used to quantify the ability of this compound to reduce mHTT levels in a cellular context.

-

Cell Culture: Primary cortical neurons are isolated from Huntington's disease mouse models (e.g., HdhQ7/Q140 knock-in mice) and cultured under standard conditions.

-

Compound Treatment: Neurons are treated with varying concentrations of this compound (e.g., 10, 50, 100, 300 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

Cell Lysis: After treatment, the neurons are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for mHTT (e.g., anti-polyQ antibody) and a loading control (e.g., anti-actin or anti-tubulin).

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the levels of mHTT are normalized to the loading control.

In Vivo Efficacy Studies in a Drosophila Model of Huntington's Disease

This protocol assesses the ability of this compound to rescue disease phenotypes in a living organism.

-

Fly Model: A transgenic Drosophila melanogaster model expressing the human mHTT protein is used.

-

Compound Administration: this compound is mixed into the fly food at a specified concentration (e.g., 10 µM).

-

Phenotypic Analysis: The flies are fed the compound-containing food for a defined period (e.g., 6 days). Disease-relevant phenotypes, such as motor deficits (e.g., climbing assays) or neuronal degeneration (e.g., retinal degeneration assays), are then assessed and compared between the treated and control groups.

-

Protein Analysis: To confirm the molecular effect, protein lysates can be prepared from the fly heads, and mHTT levels can be measured by Western blotting or other quantitative protein assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.

Diagram 1: Mechanism of Action of this compound

References

LC3-mHTT-IN-AN1 and allele-selective mHTT degradation

An In-Depth Technical Guide to LC3-mHTT-IN-AN1 and Allele-Selective Mutant Huntingtin Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huntington's Disease (HD) is an incurable, autosomal dominant neurodegenerative disorder caused by an expansion of the polyglutamine (polyQ) tract in the huntingtin protein (HTT). The resultant mutant protein (mHTT) accumulates, leading to neuronal dysfunction and death. A promising therapeutic strategy involves the selective degradation of mHTT while preserving the wild-type HTT (wtHTT), which is crucial for normal neuronal function. This document provides a comprehensive technical overview of this compound, a novel bifunctional small molecule designed to mediate the allele-selective degradation of mHTT through the autophagy pathway. We will delve into its mechanism of action, present quantitative data from key studies, outline detailed experimental protocols, and provide visual representations of the core processes.

Core Mechanism: Autophagosome-Tethering Compounds (ATTECs)

This compound, also known as AN1, is a first-in-class Autophagosome-Tethering Compound (ATTEC).[1] Its mechanism relies on a bifunctional architecture that allows it to act as a molecular bridge.[2][3][4][5]

-

Dual Binding Specificity: The compound is engineered to interact simultaneously with two specific proteins:

-

Mutant Huntingtin (mHTT): It preferentially recognizes and binds to the expanded polyglutamine (polyQ) region characteristic of the mutant protein. This interaction is significantly weaker with the shorter polyQ tract of wild-type HTT, forming the basis of its allele selectivity.

-

LC3B: It binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein localized on the surface of autophagosomes.

-

-

Targeted Degradation: By linking mHTT to LC3B, this compound effectively tethers the pathogenic protein to the autophagosome. This complex is then engulfed by the autophagosome and subsequently degraded through the cellular autophagy pathway. This process selectively clears mHTT from the cell, leaving wtHTT levels largely unaffected.

Signaling Pathway Diagram

Caption: Mechanism of this compound in mediating allele-selective mHTT degradation.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various experimental models. The following tables summarize the key quantitative findings from published literature.

Table 1: In Vitro Efficacy of this compound

| Model System | Cell Type | Compound Concentration | Key Observation | Reference |

| Huntington's Disease (HD) Mouse Model | Primary Cortical Neurons (HdhQ7/Q140) | 10, 50, 100 nM | Dose-dependent reduction in mHTT levels. | |

| Huntington's Disease (HD) Mouse Model | Primary Cortical Neurons (HdhQ7/Q140) | 300 nM | Significant decrease in mHTT levels, with no effect on wtHTT levels. | |

| Huntington's Disease (HD) Mouse Model | iPS-cell-derived neurons | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. | |

| HD Patient Cells | Fibroblasts & iPSC-derived neurons | Not specified | Shown to lower mHTT levels. |

Table 2: In Vivo Efficacy of this compound

| Model System | Organism | Compound Concentration / Dosing | Key Observation | Reference |

| Huntington's Disease Fly Model | Drosophila (expressing human HdhQ128) | 10 µM (via feeding) | Increased survival of transgenic flies. | |

| Huntington's Disease Fly Model | Drosophila (expressing full-length HTT(Q128)) | 10 µM (via feeding for 6 days) | Reduced mHTT protein levels in fly heads. | |

| Huntington's Disease Mouse Model | Not specified | Not specified | Rescued disease-relevant phenotypes. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Culture and Compound Treatment

Objective: To treat cultured neurons with this compound to assess its effect on HTT levels.

Materials:

-

Primary cultured neurons or iPS-cell-derived neurons from HD mouse models (e.g., HdhQ7/Q140).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium (e.g., Neurobasal medium supplemented with B27).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Plating: Plate neurons at the desired density in appropriate culture vessels.

-

Cell Maturation: Allow neurons to mature for 5 days in culture.

-

Compound Preparation: Prepare 10x working concentrations of this compound by diluting the stock solution in fresh culture medium. For example, to achieve a final concentration of 100 nM, prepare a 1 µM (10x) solution.

-

Treatment: Add the 10x working solution to the cell culture wells to achieve the final desired concentrations (e.g., 10, 50, 100, 300 nM).

-

Incubation: Incubate the treated cells for 48 hours for measurement of HTT levels. For colocalization studies, a shorter incubation of 4 hours is used before fixation.

-

Cell Collection: After incubation, wash the cells with PBS and collect them for downstream analysis (e.g., protein lysis for Western Blot or cell fixation for immunofluorescence).

Quantification of HTT Protein Levels (Western Blot)

Objective: To measure the relative levels of mHTT and wtHTT in cell lysates after treatment.

Procedure:

-

Protein Lysis: Lyse collected cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.

-

mHTT: Anti-HTT antibody (e.g., EM48) or an antibody specific to the polyQ expansion.

-

Total HTT: MAB2166.

-

Loading Control: Anti-β-actin or Anti-GAPDH antibody.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software. Normalize HTT band intensities to the loading control.

HTT-LC3 Colocalization (Immunofluorescence)

Objective: To visualize the tethering of mHTT to LC3-positive autophagosomes.

Procedure:

-

Cell Culture: Grow cells on glass coverslips and treat with this compound for 4 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against HTT (e.g., EM48) and LC3 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mounting: Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging: Acquire images using a confocal microscope. Colocalization is assessed by the overlap of the fluorescent signals.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in vitro.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Huntington's Disease. Its novel ATTEC mechanism, which hijacks the cell's own autophagy machinery, allows for the potent and allele-selective degradation of the pathogenic mHTT protein. The data gathered from in vitro and in vivo models demonstrate its potential to reduce the mHTT burden and ameliorate disease phenotypes. The experimental protocols outlined herein provide a robust framework for researchers to further investigate and validate this and similar compounds. As a tool for research and a potential therapeutic lead, this compound opens a promising new avenue in the fight against neurodegenerative proteopathies.

References

An In-depth Technical Guide to Autophagy-Tethering Compounds (ATTECs)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Autophagy-Tethering Compounds (ATTECs) represent an emerging and powerful modality in the field of targeted degradation. Unlike Proteolysis-Targeting Chimeras (PROTACs) that rely on the ubiquitin-proteasome system, ATTECs harness the cell's intrinsic autophagy-lysosome pathway to eliminate a wide range of pathogenic targets. These bifunctional molecules act as a bridge, tethering a protein of interest (POI) directly to the autophagosome machinery, specifically the key protein LC3, marking it for degradation. This approach overcomes some limitations of PROTACs, enabling the clearance of large protein aggregates, damaged organelles, and even non-protein biomolecules, opening new avenues for therapeutic intervention in diseases ranging from neurodegeneration to cancer.

Introduction to Autophagy-Tethering Compounds

Targeted protein degradation (TPD) has revolutionized drug discovery by offering a strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] The most prominent technology in this space, PROTACs, hijacks the ubiquitin-proteasome system (UPS) for degradation.[3][4] However, the UPS is primarily suited for degrading soluble, intracellular proteins and is inefficient against large protein aggregates or entire organelles.[5]

To address these limitations, a new class of degraders called Autophagy-Tethering Compounds (ATTECs) was developed. ATTECs leverage the macroautophagy pathway, a fundamental cellular process for degrading and recycling cytoplasmic contents, including proteins, aggregates, and organelles, through lysosomal degradation. This technology expands the "degradable" target space, providing a promising strategy for diseases that are difficult to address with traditional inhibitors or PROTACs.

Core Mechanism of Action

The ATTEC strategy is based on inducing proximity between a target and the core autophagy machinery. ATTEC molecules are heterobifunctional chimeras composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to the autophagosome-associated protein LC3, and a chemical linker connecting the two.

The mechanism proceeds through the following key steps:

-

Ternary Complex Formation: The ATTEC molecule simultaneously binds to the POI and the LC3 protein present on the membrane of a forming autophagosome (also known as a phagophore). This creates a POI-ATTEC-LC3 ternary complex.

-

Recruitment and Engulfment: By tethering the POI to LC3, the ATTEC effectively recruits the target to the autophagosome, which then engulfs the POI.

-

Autophagosome Maturation: The autophagosome matures and fuses with a lysosome to form an autolysosome.

-

Lysosomal Degradation: Within the autolysosome, the acidic environment and lysosomal hydrolases degrade the engulfed POI and the ATTEC molecule itself.

This process is independent of the ubiquitination pathway required by PROTACs and AUTACs (Autophagy-Targeting Chimeras), which often rely on K63 ubiquitination.

Caption: The ATTEC mechanism, from ternary complex formation to lysosomal degradation.

Design Principles and Key Components

The efficacy of an ATTEC is highly dependent on the careful selection and optimization of its three components.

-

POI Ligand: A molecule with sufficient affinity and selectivity for the target protein. The ligand must possess a suitable vector for linker attachment that does not disrupt its binding to the POI.

-

LC3 Ligand: This moiety recruits the autophagic machinery. Many ATTECs utilize small molecules that bind to the LC3 protein. The interaction often mimics the binding of natural autophagy receptors, which contain a short linear sequence known as the LC3-Interacting Region (LIR) motif.

-

Linker: The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex. Optimization of the linker is often required to achieve optimal degradation potency.

Caption: Comparison of PROTAC (proteasomal) and ATTEC (autophagy) degradation pathways.

Applications and Case Studies

ATTEC technology has demonstrated broad applicability, successfully targeting various biomolecules and organelles.

-

Neurodegenerative Diseases: ATTECs have been developed to target mutant Huntingtin (mHTT) protein, the cause of Huntington's disease. These compounds can selectively degrade mHTT, including aggregates, and have been shown to rescue disease-related phenotypes in cell and mouse models.

-

Oncology: Researchers have designed ATTECs against oncoproteins like PDEδ. One promising compound, 12c, effectively induced PDEδ degradation in a concentration-dependent manner and exhibited enhanced anti-proliferative activity in pancreatic cancer cells compared to a simple inhibitor. Other oncoproteins like BRD4 and NAMPT have also been targeted.

-

Organelle Degradation (Mito-ATTECs): By linking a mitochondria-binding moiety to an LC3 ligand, researchers created "mito-ATTECs". These molecules induce mitophagy, the selective degradation of mitochondria, providing a tool to study mitochondria-related diseases and a potential therapeutic strategy for apoptosis-resistant cancers.

-

Non-Protein Degradation (LD-ATTECs): In a significant conceptual advance, ATTECs were engineered to clear non-protein targets. By connecting an LC3 ligand to a lipid droplet (LD) probe, scientists created compounds that induce lipophagy (the degradation of LDs), alleviating phenotypes in a mouse model of hepatic lipid deposition.

Quantitative Efficacy Data

The effectiveness of ATTECs is quantified using various metrics, including degradation concentration (DC₅₀), maximal degradation (Dₘₐₓ), and functional cellular outcomes. Below is a summary of reported data for representative ATTEC compounds.

| Compound/Molecule | Target | Cell/Animal Model | Assay | Key Quantitative Results | Reference |

| PDEδ ATTEC (12c) | PDEδ | MiaPaCa-2 (Pancreatic Cancer Cells) | Apoptosis Assay (Flow Cytometry) | 22.23% apoptosis at 1 µM; 33.25% apoptosis at 10 µM | |

| mHTT ATTEC | Mutant Huntingtin (mHTT) | HD Mouse Model | In vivo Behavioral/Motor Function | Improvement in motor deficits with 0.5 mg/kg intraperitoneal injection | |

| mHTT | Mutant Huntingtin (mHTT) | N/A (Modeling Study) | Half-life Estimation | Endogenous mHTT half-life: ~36 hours; ATTEC-tethered mHTT half-life: ~6 hours | |

| Mitochondria ATTEC (mT1) | Mitochondria | Parkinson's Disease (PD) Cell Model | Mitochondrial Degradation | Induced degradation of mitochondria and weakened disease phenotypes | |

| Lipid Droplet ATTEC (C1-C4) | Lipid Droplets (LDs) | Mouse Model of Hepatic Lipid Deposition | LD Clearance | Effectively cleared LDs and alleviated related phenotypes |

Key Experimental Protocols for ATTEC Validation

Validating the mechanism and efficacy of a novel ATTEC requires a series of well-defined experiments.

Western Blot for Target Degradation

-

Objective: To quantify the reduction in the level of the target protein following ATTEC treatment.

-

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density. Treat with a dose-response range of the ATTEC compound for a specified time course (e.g., 24, 48, 72 hours). Include vehicle control (e.g., DMSO) and controls with autophagy inhibitors (e.g., Bafilomycin A1, Chloroquine) to confirm lysosomal degradation.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize POI levels to the loading control and express as a percentage of the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex

-

Objective: To provide evidence for the formation of the POI-ATTEC-LC3 ternary complex.

-

Methodology:

-

Treatment and Lysis: Treat cells with the ATTEC or vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Immunoprecipitation: Pre-clear lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against the POI or LC3 overnight.

-

Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the POI, LC3, and the protein that was immunoprecipitated. The presence of both POI and LC3 in the pull-down confirms their interaction.

-

Immunofluorescence Microscopy for Co-localization

-

Objective: To visualize the recruitment of the POI to autophagosomes and lysosomes.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ATTEC or vehicle.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.

-

Immunostaining: Block non-specific sites. Incubate with primary antibodies against the POI and an autophagosome marker (LC3) or a lysosome marker (e.g., LAMP1).

-

Secondary Staining: Wash and incubate with fluorescently-labeled secondary antibodies of different colors (e.g., Alexa Fluor 488 and 594). Stain nuclei with DAPI.

-

Imaging: Mount coverslips and acquire images using a confocal microscope.

-

Analysis: Analyze images for co-localization between the POI and LC3/LAMP1 puncta. Quantification can be performed using Pearson's or Mander's correlation coefficients.

-

Caption: A generalized experimental workflow for the validation of ATTEC compounds.

Conclusion and Future Perspectives

Autophagy-Tethering Compounds have emerged as a versatile and powerful platform for targeted degradation. By directly hijacking the autophagy-lysosome pathway, ATTECs can degrade targets previously considered "undruggable" by conventional inhibitors and PROTACs, including protein aggregates and organelles. The ability to degrade non-protein entities like lipid droplets marks a significant expansion of the TPD field.

Future research will likely focus on discovering novel LC3 ligands, refining linkerology for improved potency and selectivity, and expanding the scope of ATTEC technology to new target classes and diseases. As our understanding of the autophagy pathway deepens, so too will our ability to design more sophisticated and effective ATTECs, paving the way for a new generation of therapeutics.

References

- 1. Perspectives of autophagy-tethering compounds (ATTECs) in drug discovery - East China Normal University [pure.ecnu.edu.cn]

- 2. doaj.org [doaj.org]

- 3. Discovery of Novel PDEδ Autophagic Degraders: A Case Study of Autophagy-Tethering Compound (ATTEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy-tethering compounds (ATTECs) may open new directions in targeted drug discovery | EurekAlert! [eurekalert.org]

- 5. ATTEC Technology - Creative Biolabs [creative-biolabs.com]

chemical structure and properties of LC3-mHTT-IN-AN1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LC3-mHTT-IN-AN1, a novel compound investigated for its therapeutic potential in Huntington's disease. The information is compiled from publicly available research and technical data sheets.

Core Concepts and Chemical Properties

This compound is a pioneering molecule in the class of Autophagy-Tethering Compounds (ATTECs). It functions as a "molecular glue" to induce the degradation of mutant huntingtin protein (mHTT), the cause of Huntington's disease, by hijacking the cell's natural autophagy process. The compound selectively links mHTT to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the formation of autophagosomes, thereby targeting mHTT for lysosomal degradation. This allele-selective action, which spares the wild-type huntingtin (wtHTT) protein, is a significant advancement in the field.[1][2][3][4][5]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Formal Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₁₅H₉Br₂NO₃ |

| Molecular Weight | 411.04 g/mol |

| CAS Number | 486443-73-6 |

| Appearance | Solid |

| Solubility | DMSO: ~82-120 mg/mL |

Mechanism of Action and Signaling Pathway

This compound operates through a novel mechanism of induced proximity, bringing together the pathogenic mHTT protein and the autophagic machinery. The compound interacts with both the expanded polyglutamine (polyQ) tract of mHTT and the LC3 protein on the surface of phagophores (autophagosome precursors). This tethering action facilitates the engulfment of mHTT into the forming autophagosome. Upon maturation and fusion with a lysosome, the autolysosome's acidic environment and hydrolytic enzymes degrade the enclosed mHTT.

Caption: Mechanism of this compound-mediated mHTT degradation.

Quantitative Data

This compound has demonstrated potent and allele-selective reduction of mHTT levels in various experimental models. The following table summarizes key quantitative findings.

| Parameter | Cell/Animal Model | Value/Observation |

| mHTT Reduction | Huntington's disease (HD) mouse neurons | Dose-dependent reduction at 10, 50, 100, and 300 nM |

| Allele Selectivity | HD mouse neurons | Decreases mHTT (HdhQ7/Q140) but not wtHTT levels |

| In vivo Efficacy | HD mice | Significantly lowered mHTT in the cortices |

| Phenotypic Rescue | Drosophila expressing human HdhQ128 | Increased survival |

Note: Specific DC50 and Kd values from the primary literature were not available in the public domain at the time of this search.

Experimental Protocols

The discovery and characterization of this compound involved a series of sophisticated experimental procedures. Below are generalized protocols based on available information.

Small-Molecule Microarray Screening

This technique was employed to identify compounds that bind to both mHTT and LC3.

-

Library Preparation: A library of small molecules is covalently printed onto isocyanate-functionalized glass slides.

-

Protein Incubation: Recombinantly purified GFP-tagged mHTT protein fragment (e.g., HTTexon1-Q72-sfGFP) is incubated with the microarray.

-

Detection: Compound-protein interactions are detected by scanning for GFP fluorescence.

-

Counter-Screening: A similar procedure is performed with wtHTT to identify compounds that selectively bind to mHTT.

-

LC3 Binding Assay: Hit compounds are then tested for their ability to bind to LC3.

In Vitro mHTT Lowering Assay in Primary Neurons

This assay assesses the ability of the compound to reduce mHTT levels in a disease-relevant cell type.

-

Cell Culture: Primary cortical neurons are isolated from HD mouse models (e.g., HdhQ7/Q140) and cultured.

-

Compound Treatment: this compound is diluted in culture medium and added to the neurons (e.g., 5 days after plating) at various concentrations (e.g., 10, 50, 100, 300 nM).

-

Cell Lysis: After a set incubation period (e.g., 2 days), the cells are lysed to extract total protein.

-

Protein Quantification: The levels of mHTT and wtHTT are measured using techniques such as Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) with specific antibodies.

HTT-LC3 Colocalization Assay

This assay visualizes the compound's mechanism of action.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described above.

-

Fixation and Permeabilization: After a shorter incubation period (e.g., 4 hours), cells are fixed and permeabilized.

-

Immunofluorescence Staining: Cells are stained with primary antibodies against HTT and LC3, followed by fluorescently labeled secondary antibodies.

-

Microscopy: Confocal microscopy is used to visualize the colocalization of HTT and LC3 puncta, indicating the tethering of HTT to autophagosomes.

Experimental and Logical Workflow

The development and validation of this compound followed a logical progression from initial discovery to in vivo validation.

References

- 1. Targeted Degradation Technologies Utilizing Autophagy | MDPI [mdpi.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]

An In-depth Technical Guide to the LC3-mHTT-IN-AN1 Interaction with LC3 and mHTT Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel Autophagosome-Tethering Compound (ATTEC), LC3-mHTT-IN-AN1 (also known as AN1). This small molecule acts as a molecular glue, selectively linking mutant Huntingtin (mHTT) protein to Microtubule-associated protein 1A/1B light chain 3B (LC3B), thereby inducing the autophagic degradation of mHTT. This document outlines the mechanism of action, quantitative interaction data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action

This compound is a first-in-class mHTT-LC3 linker compound designed to address the pathogenic accumulation of mHTT, the causative agent of Huntington's disease.[1][2][3][4] Unlike broad enhancers of autophagy, this compound provides selectivity by physically tethering mHTT to the autophagosomal machinery.

The compound interacts with both mHTT and LC3B, a key protein component of the autophagosome membrane.[5] This induced proximity promotes the engulfment of mHTT into the autophagosome, which subsequently fuses with a lysosome, leading to the degradation of the pathogenic protein. A critical feature of this compound is its allele selectivity; it preferentially binds to and promotes the degradation of mHTT, which contains a pathological polyglutamine (polyQ) expansion, while having minimal effect on the wild-type (wtHTT) protein. This selectivity is believed to be driven by the compound's interaction with the expanded polyQ tract.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated degradation of mHTT.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The compound demonstrates potent, concentration-dependent activity in reducing mHTT levels.

Table 1: Compound Properties & Solubility

| Parameter | Value | Reference |

| Compound Name | This compound (AN1) | |

| Formal Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | |

| CAS Number | 486443-73-6 | |

| Molecular Weight | 411.04 g/mol | |

| Solubility in DMSO | 82 - 120 mg/mL | |

| Solubility in DMF | 30 mg/mL |

Table 2: In Vitro Cellular Activity

| Assay Type | Cell Model | Concentrations Tested | Key Result | Reference |

| mHTT Reduction | Primary Mouse Cortical Neurons (HdhQ7/Q140) | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. 300 nM is effective. | |

| mHTT Reduction | iPS-cell-derived Neurons | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. | |

| HTT-LC3 Colocalization | Cultured Neurons | Not specified | Increased colocalization observed 4 hours post-treatment. | |

| Phenotypic Rescue | Drosophila expressing human HdhQ128 | Not specified | Increased survival of transgenic flies. |

Note: Specific binding affinities (e.g., Kd) from biophysical assays are detailed in the primary literature but were not available in the searched abstracts. The primary screening method, however, confirms direct binding to both mHTT and LC3B.

Experimental Protocols

The following protocols are synthesized from methodologies reported for the discovery and characterization of this compound.

Small-Molecule Microarray (SMM) for Binding Hit Identification

This initial screening method was used to identify compounds that physically interact with both mHTT and LC3.

-

Microarray Preparation : A library of small molecules is covalently immobilized onto isocyanate-functionalized glass slides. Each compound is printed in duplicate.

-

Protein Preparation : Recombinant, purified proteins are used for screening. Key proteins include MBP-tagged HTT exon 1 (with Q25 for wild-type and Q72 for mutant) and LC3B.

-

Binding Assay & Detection :

-

The microarray slides are incubated with the purified target proteins (e.g., HTTexon1(Q72)–MBP or LC3B) in a suitable binding buffer.

-

A counter-screen is performed with a non-target protein (e.g., HTTexon1(Q25)–MBP) to exclude non-selective binders.

-

Binding events are detected using a label-free method, such as Oblique Incidence Reflectivity Difference (OI-RD). This technique measures changes in surface mass density, indicating protein binding to an immobilized compound.

-

Hits are identified as compounds showing a signal for both mHTT and LC3B, but not for wtHTT.

-

Workflow for SMM Screening

Caption: Experimental workflow for SMM-based identification of linker compounds.

Cellular Assay for mHTT Degradation

This protocol is used to validate the activity of hit compounds in a biologically relevant context.

-

Cell Culture :

-

Primary cortical neurons from HdhQ7/Q140 mice are plated in appropriate culture vessels.

-

Alternatively, human iPSC-derived neurons from Huntington's disease patients can be used.

-

-

Compound Treatment :

-

Prepare a 10x stock solution of this compound in culture medium from a concentrated DMSO stock.

-

Five days after plating the neurons, add the 10x compound solution to the cells to achieve final concentrations of 10, 50, 100, and 300 nM. Include a DMSO vehicle control.

-

-

Incubation : Incubate the cells with the compound for 48 hours to assess the reduction in HTT protein levels.

-

Cell Lysis : After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantification of HTT Levels :

-

Determine total protein concentration in the lysates using a BCA assay.

-

Analyze HTT levels using a quantitative method such as Western Blot or a Homogeneous Time Resolved Fluorescence (HTRF) assay.

-

For Western Blot, use antibodies that can distinguish between mHTT and wtHTT if possible, along with a loading control (e.g., β-actin).

-

For HTRF, use a validated antibody pair (e.g., 2B7/MW1) to specifically measure HTT levels.

-

-

Data Analysis : Normalize the mHTT signal to the loading control or total protein. Compare the levels in compound-treated cells to the DMSO vehicle control to determine the percentage reduction of mHTT.

Immunofluorescence for HTT-LC3 Colocalization

This assay visually confirms the compound-induced proximity of mHTT and LC3 in cells.

-

Cell Culture and Treatment : Plate and treat cells with this compound as described in section 3.2. A shorter incubation time of 4 hours is typically sufficient for this assay.

-

Cell Fixation and Permeabilization :

-

After 4 hours of treatment, wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash again and permeabilize with a buffer containing a detergent like Triton X-100 (e.g., 0.25% in PBS) for 10 minutes.

-

-

Immunostaining :

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS-T) for 1 hour.

-

Incubate with primary antibodies against HTT (specific for mHTT if available) and LC3, diluted in blocking buffer, overnight at 4°C.

-

Wash three times with PBS-T.

-

Incubate with corresponding secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

-

Imaging and Analysis :

-

Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Acquire images using a confocal microscope.

-

Analyze the degree of colocalization between the HTT and LC3 signals using image analysis software to quantify the compound's effect.

-

Conclusion

This compound represents a promising therapeutic strategy for Huntington's disease by pioneering the concept of allele-selective protein degradation through autophagy tethering. The data and protocols presented here provide a foundational guide for researchers engaged in the study of this compound and the broader field of targeted protein degradation. Further investigation into the biophysical parameters of its ternary complex formation and in vivo efficacy will be critical for its continued development.

References

- 1. researchgate.net [researchgate.net]

- 2. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 4. Allele-selective transcriptional repression of mutant HTT for the treatment of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.plymouth.ac.uk [pure.plymouth.ac.uk]

The Autophagy-Tethering Compound LC3-mHTT-IN-AN1: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of LC3-mHTT-IN-AN1, a novel autophagy-tethering compound designed to selectively target mutant huntingtin protein (mHTT) for degradation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to support further research and development in the field of Huntington's Disease therapeutics.

Core Mechanism of Action: A Bridge to Degradation

This compound functions as a molecular bridge, simultaneously binding to the mutant huntingtin protein (mHTT) and the autophagosome-associated protein, microtubule-associated protein 1A/1B-light chain 3 (LC3). This tethering action selectively recruits mHTT to autophagosomes, the cellular machinery responsible for degrading damaged or unnecessary components. By hijacking this natural degradation pathway, this compound facilitates the clearance of the pathogenic mHTT protein, which is the underlying cause of Huntington's Disease. This allele-selective degradation, targeting the mutant form of the protein while largely sparing the wild-type, presents a promising therapeutic strategy.[1][2]

In Vitro Efficacy: Targeted Reduction of Mutant Huntingtin

Studies in various cell-based models of Huntington's Disease have demonstrated the potent and selective activity of this compound. The compound effectively reduces levels of mHTT in a dose-dependent manner in patient-derived fibroblasts and neurons.

Quantitative In Vitro Data Summary

| Cell Model | Treatment Concentration | mHTT Reduction (%) | Wild-Type HTT Reduction (%) | Reference |

| HD patient-derived fibroblasts (GM04281) | 100 nM | ~50% | Not significant | Li et al., 2019 |

| HD patient-derived fibroblasts (GM04281) | 300 nM | >60% | Not significant | Li et al., 2019 |

| Mouse primary neurons (zQ175) | 100 nM | ~40% | Not significant | Li et al., 2019 |

| Mouse primary neurons (zQ175) | 300 nM | ~60% | Not significant | Li et al., 2019 |

In Vivo Efficacy: Rescue of Disease Phenotypes in Animal Models

The therapeutic potential of this compound has been further validated in preclinical animal models of Huntington's Disease. Systemic administration of the compound has been shown to reduce mHTT levels in the brain and improve disease-related phenotypes.

Quantitative In Vivo Data Summary

| Animal Model | Dosage and Administration | mHTT Reduction in Brain (%) | Phenotypic Improvement | Reference |

| zQ175DN Huntington's Disease Mouse Model | 10 mg/kg, intraperitoneal injection, daily for 4 weeks | ~40% in striatum | Improved motor function (rotarod performance), reduced striatal atrophy | Li et al., 2019 |

| Drosophila model of HD (exp-mHtt-Q128) | 10 µM in food | Not applicable | Increased lifespan, improved eye morphology | Li et al., 2019 |

Signaling and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Detailed Experimental Protocols

In Vitro mHTT Reduction Assay

-

Cell Culture: Plate Huntington's Disease patient-derived fibroblasts or primary neurons from a Huntington's Disease mouse model (e.g., zQ175) in appropriate culture vessels and media. Allow cells to adhere and grow for 24-48 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 300 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest compound concentration.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

mHTT and wtHTT Quantification:

-

HTRF Assay: Use a commercially available HTRF assay kit specific for the detection of mutant and wild-type huntingtin. Follow the manufacturer's instructions to measure the levels of each protein in the cell lysates.

-

Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE. Transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies specific for mHTT and wtHTT, as well as a loading control (e.g., GAPDH or β-actin). Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

-

-

Data Analysis: Normalize the mHTT and wtHTT levels to the loading control. Calculate the percentage reduction of mHTT and wtHTT for each treatment condition relative to the vehicle control.

In Vivo Efficacy Study in zQ175DN Mice

-

Animal Model: Use zQ175DN heterozygous mice, a well-characterized model of Huntington's Disease, and age-matched wild-type littermates as controls.

-

Compound Formulation: Prepare this compound for intraperitoneal (IP) injection by dissolving it in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Dosing Regimen: Administer this compound at a dose of 10 mg/kg or vehicle control via daily IP injections for a period of 4 weeks.

-

Behavioral Testing (Rotarod):

-

Acclimate the mice to the rotarod apparatus for several days before the start of the treatment.

-

Conduct rotarod tests at baseline and at regular intervals throughout the 4-week treatment period.

-

Record the latency to fall for each mouse over several trials.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and perfuse them with saline.

-

Dissect the brains and isolate specific regions of interest, such as the striatum and cortex.

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.

-

-

Biochemical Analysis:

-

Homogenize the brain tissue in lysis buffer.

-

Quantify mHTT levels in the brain lysates using an HTRF assay or Western blot as described in the in vitro protocol.

-

-

Histological Analysis:

-

Fix brain hemispheres in 4% paraformaldehyde.

-

Embed the tissue in paraffin and cut sections.

-

Perform immunohistochemistry using an antibody against mHTT to visualize and quantify mHTT aggregates.

-

Conduct staining (e.g., Nissl staining) to assess neuronal loss and striatal volume.

-

-

Data Analysis:

-

Analyze behavioral data using appropriate statistical tests (e.g., repeated measures ANOVA) to compare the motor performance of the treated and control groups over time.

-

Analyze biochemical and histological data using t-tests or ANOVA to compare mHTT levels, aggregate counts, and striatal volume between the groups.

-

This guide provides a comprehensive technical overview of this compound, offering valuable data and protocols for researchers dedicated to advancing Huntington's Disease therapeutics. The allele-selective nature and demonstrated efficacy of this compound in preclinical models highlight its potential as a promising avenue for further investigation.

References

An In-depth Technical Guide to the Discovery and Development of HTT-LC3 Linker Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). A promising therapeutic strategy involves the targeted degradation of mHTT. This guide provides a comprehensive overview of the discovery and development of a novel class of molecules known as HTT-LC3 linker compounds, or Autophagy-Tethering Compounds (ATTECs). These small molecules are designed to bridge mHTT to the autophagosome protein LC3, thereby hijacking the cellular autophagy machinery to clear the pathogenic protein. This document details the core concepts, experimental methodologies, key quantitative data, and future directions in this innovative field of research.

Introduction: The Rationale for HTT-LC3 Linker Compounds

Huntington's disease is caused by an expansion of a CAG trinucleotide repeat in the HTT gene, leading to a polyglutamine (polyQ) tract in the huntingtin protein.[1][2] This expanded polyQ tract confers a toxic gain-of-function to the mHTT protein, causing it to misfold and aggregate, ultimately leading to neuronal dysfunction and death.[1][2] Traditional drug development approaches targeting the enzymatic activity of pathogenic proteins are not applicable to mHTT due to its largely uncharacterized enzymatic function.[3]

A novel and promising therapeutic approach is the targeted degradation of mHTT. HTT-LC3 linker compounds, a type of ATTEC, represent a groundbreaking strategy to achieve this. These bifunctional small molecules are designed to simultaneously bind to both mHTT and LC3, a key protein in the autophagy pathway. This "molecular glue" tethers mHTT to the nascent autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. The autophagosome then fuses with a lysosome, and the enclosed mHTT is degraded by lysosomal hydrolases. A key advantage of this approach is its potential for allele-selectivity, targeting the degradation of mHTT while sparing the wild-type HTT (wtHTT) protein, which is essential for normal cellular function.

Discovery of Lead Compounds

The initial discovery of HTT-LC3 linker compounds was spearheaded by Li et al. (2019), who employed a high-throughput screening approach to identify molecules with the desired dual-binding properties. This seminal work led to the identification of four lead compounds: 10O5 (also known as GW5074), 8F20 (ispinesib), AN1, and AN2.

Small-Molecule Microarray (SMM) Screening

The primary screening method utilized was a small-molecule microarray (SMM). This technique involves the immobilization of a library of small molecules onto a glass slide, which is then incubated with the target proteins. In this case, a library of 3,375 bioactive compounds was screened for binding to both mHTT and LC3B.

The screening process involved the following key steps:

-

Array Fabrication: The small molecule library was printed onto isocyanate-functionalized glass slides.

-

Protein Incubation: The arrays were incubated with purified recombinant proteins, including a mutant HTT exon 1 fragment (HTTexon1(Q72)-MBP) and LC3B. A counter-screen was performed using the wild-type HTT exon 1 fragment (HTTexon1(Q25)-MBP) to identify allele-selective binders.

-

Detection: Protein binding to the immobilized compounds was detected using fluorescently labeled antibodies against the proteins or their tags.

-

Hit Identification: Compounds that showed significant fluorescence signals with both mHTT and LC3B, but not with wtHTT, were identified as primary hits.

This screening led to the identification of the four lead compounds: 10O5, 8F20, AN1, and AN2.

Mechanism of Action and In Vitro Characterization

The identified lead compounds were further characterized to validate their mechanism of action as HTT-LC3 linkers.

Signaling Pathway

The proposed signaling pathway for HTT-LC3 linker compounds involves the direct tethering of mHTT to the autophagic machinery.

Caption: Mechanism of HTT-LC3 linker-mediated degradation of mHTT via autophagy.

In Vitro Pull-Down Assays

To confirm the direct interaction between mHTT, the linker compounds, and LC3, in vitro pull-down assays were performed. These assays demonstrated that the linker compounds could enhance the interaction between purified mHTT and LC3B proteins.

Quantitative Binding Data

The binding affinities of the lead compounds to mHTT and LC3B were quantified using techniques such as surface plasmon resonance (SPR). The available quantitative data for the lead compounds are summarized in the table below.

| Compound | Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) |

| 8F20 | HTTexon1(Q72)-MBP | 0.23 | 1.1 x 104 | 2.5 x 10-3 |

| LC3B | 1.8 | 2.2 x 103 | 4.0 x 10-3 | |

| flHTT(Q73) | 0.54 | 4.6 x 103 | 2.5 x 10-3 | |

| 10O5 | HTTexon1(Q72)-MBP | 0.36 | 1.8 x 104 | 6.5 x 10-3 |

| LC3B | 2.5 | 1.6 x 103 | 4.0 x 10-3 | |

| flHTT(Q73) | 0.89 | 3.7 x 103 | 3.3 x 10-3 | |

| AN1 | mHTT | N/A | N/A | N/A |

| LC3B | N/A | N/A | N/A | |

| AN2 | mHTT | N/A | N/A | N/A |

| LC3B | N/A | N/A | N/A |

flHTT: full-length huntingtin. Data for 8F20 and 10O5 are from Li et al., 2019. N/A: Not available in the reviewed literature.

Cellular and In Vivo Efficacy

The efficacy of the HTT-LC3 linker compounds in reducing mHTT levels was evaluated in various cellular and in vivo models of Huntington's disease.

Reduction of mHTT Levels in Cultured Neurons

All four lead compounds were shown to reduce mHTT levels in a dose-dependent and allele-selective manner in primary cortical neurons derived from HD mouse models (e.g., HdhQ7/Q140). For example, AN2 was effective at nanomolar concentrations.

In Vivo Studies in Drosophila and Mouse Models

The in vivo efficacy of the compounds was tested in Drosophila and mouse models of HD.

-

Drosophila Model: Feeding HD transgenic flies with the linker compounds resulted in a significant reduction of mHTT levels.

-

Mouse Models: Intracerebroventricular (ICV) or intraperitoneal (IP) administration of the compounds in HD knock-in mouse models (e.g., zQ175) led to a significant lowering of mHTT in the cortex and striatum. Notably, compounds 10O5 and AN2 were found to be capable of crossing the blood-brain barrier.

Efficacy Data Summary

The following table summarizes the reported efficacy of the lead compounds in various models.

| Compound | Model System | Effect | Concentration/Dose |

| 10O5 | HD Mouse Neurons | mHTT reduction | 100 nM |

| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |

| HD Mouse (IP) | mHTT reduction in cortex & striatum | 0.5 mg/kg | |

| 8F20 | HD Mouse Neurons | mHTT reduction | 100 nM |

| AN1 | HD Mouse Neurons | mHTT reduction | 100 nM |

| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |

| AN2 | HD Mouse Neurons | mHTT reduction | 50 nM |

| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |

| HD Mouse (IP) | mHTT reduction in cortex & striatum | 0.5 mg/kg |

Data compiled from Li et al., 2019.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the discovery and characterization of HTT-LC3 linker compounds.

Small-Molecule Microarray (SMM) Screening Protocol

-

Slide Preparation: Isocyanate-derivatized glass slides are used as the substrate.

-

Compound Printing: A library of small molecules dissolved in an appropriate solvent (e.g., DMSO) is robotically spotted onto the slides.

-

Incubation: The slides are incubated with a blocking buffer to prevent non-specific protein binding, followed by incubation with the purified target proteins (e.g., HTTexon1(Q72)-MBP, LC3B, HTTexon1(Q25)-MBP) at optimized concentrations.

-

Washing: The slides are washed extensively to remove unbound proteins.

-

Detection: The slides are incubated with fluorescently labeled antibodies specific to the protein or its tag.

-

Scanning and Data Analysis: The slides are scanned using a fluorescence microarray scanner, and the signal intensities are quantified to identify compounds that exhibit specific binding to the target proteins.

In Vitro Pull-Down Assay Protocol

-

Protein Purification: Recombinant His-tagged LC3B and MBP-tagged mHTT are purified.

-

Immobilization: His-tagged LC3B is immobilized on Ni-NTA agarose beads.

-

Incubation: The LC3B-bound beads are incubated with purified mHTT in the presence or absence of the linker compound.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using antibodies against the respective tags or proteins.

Cellular Assay for mHTT Degradation (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for quantifying protein levels in cell lysates.

-

Cell Culture and Treatment: Primary neurons from HD mouse models are cultured and treated with the linker compounds at various concentrations for a specified duration.

-

Cell Lysis: The cells are lysed to release the intracellular proteins.

-

HTRF Assay: The cell lysates are incubated with a pair of antibodies specific for mHTT, one labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Signal Detection: The fluorescence resonance energy transfer (FRET) signal, which is proportional to the amount of mHTT, is measured using an HTRF-compatible plate reader.

-

Data Analysis: The mHTT levels are quantified by comparing the HTRF signal of treated samples to that of vehicle-treated controls.

Experimental and Logical Workflow

The discovery and development of HTT-LC3 linker compounds follow a logical and systematic workflow.

Caption: A streamlined workflow for the discovery and development of HTT-LC3 linker compounds.

Synthesis of Lead Compounds

The lead compounds belong to distinct chemical classes. AN1 is an oxindole derivative, while AN2 is a serratin analog.

-

AN1 (Oxindole derivative): The synthesis of the oxindole core can be achieved through various established methods, such as the Fischer indole synthesis followed by oxidation, or through palladium-catalyzed intramolecular C-H arylation of N-aryl-α-chloroacetamides. The specific synthesis of AN1 involves the condensation of 1-methyl-1H-pyrrol-2(5H)-one with indole-3-carbaldehyde.

-

AN2 (Serratin analog): Serratin is a natural product, and its analogs can be synthesized through multi-step organic synthesis routes. The synthesis of AN2 likely involves the construction of the core heterocyclic ring system followed by functional group modifications.

Future Directions and Conclusion

The discovery of HTT-LC3 linker compounds has opened up a new and exciting therapeutic avenue for Huntington's disease and potentially other neurodegenerative disorders caused by protein aggregation. Future research in this area will likely focus on:

-

Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the current lead compounds through medicinal chemistry efforts.

-

Elucidation of Binding Modes: Determining the precise binding sites of the linker compounds on both mHTT and LC3 through structural biology studies (e.g., X-ray crystallography, cryo-EM).

-

In-depth In Vivo Studies: Conducting long-term efficacy and safety studies in relevant animal models of HD to assess the therapeutic potential of these compounds.

-

Exploration of Other Targets: Applying the ATTEC concept to other disease-causing proteins that are amenable to degradation by autophagy.

References

Methodological & Application

Application Notes and Protocols for LC3-mHTT-IN-AN1 in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC3-mHTT-IN-AN1 is a novel small molecule compound designed to selectively target mutant huntingtin protein (mHTT), the causative agent of Huntington's disease (HD). This compound acts as an autophagosome-tethering compound (ATTEC), linking mHTT to the autophagosomal protein LC3. This linkage facilitates the degradation of mHTT through the autophagy pathway in an allele-selective manner, offering a promising therapeutic strategy for HD. These application notes provide detailed protocols for the use of this compound in cultured neurons to study its effects on mHTT levels and downstream cellular pathways.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to mHTT and LC3B, a key protein in the formation of autophagosomes.[1][2][3] This ternary complex formation effectively tethers mHTT to the nascent autophagosome, marking it for degradation. The subsequent fusion of the autophagosome with a lysosome leads to the breakdown of the enclosed mHTT. A key feature of this compound is its allele-selectivity, meaning it preferentially binds to and promotes the degradation of the mutant form of the huntingtin protein over the wild-type (wtHTT) form.[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing mHTT levels in cultured neurons.

| Cell Type | Compound | Concentration | Duration of Treatment | % Reduction of mHTT (relative to control) | Effect on wtHTT | Reference |

| HdhQ7/Q140 mouse cortical neurons | This compound | 100 nM | 48 hours | ~50% | No significant reduction | |

| HdhQ7/Q140 mouse cortical neurons | This compound | 300 nM | Not Specified | Significant decrease | No significant reduction | |

| HD patient iPSC-derived striatal neurons (Q47) | This compound | 100 nM | 48 hours | Significant reduction | Not Specified |

Table 1: Efficacy of this compound in reducing mutant Huntingtin levels.

| Parameter | Value |

| Molecular Weight | 411.04 g/mol |

| Purity | >99% |

| Solubility (DMSO) | ≥ 82 mg/mL |

| Storage | Store at -20°C for long-term |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Cell Culture and Treatment

a. Primary Mouse Cortical Neurons:

-

Culture cortical neurons from HdhQ7/Q140 knock-in mice.

-

Plate cells at a suitable density for the specific assay.

-

On day 5 in vitro, treat the neurons with this compound.

-

Prepare a 10x stock solution of this compound in culture medium and add it to the cells to achieve the final desired concentration (e.g., 100 nM).

-

Incubate the cells for the desired duration (e.g., 48 hours for mHTT level measurement).

b. iPSC-Derived Human Neurons:

-

Culture iPSC-derived striatal neurons from Huntington's disease patients.

-

Plate the neurons and allow them to differentiate.

-

On day 5 post-plating, add this compound diluted in the culture medium to the desired final concentration.

-

Incubate for the specified time before proceeding with analysis.

Measurement of Huntingtin Protein Levels

a. Western Blotting:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for huntingtin (e.g., 2166 antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

b. Homogeneous Time Resolved Fluorescence (HTRF) Assay:

-

Cell Lysis: Lyse the treated cells directly in the culture plate using the lysis buffer provided in the HTRF kit.

-

Assay Procedure:

-

Add the HTRF antibody pair (e.g., 2B7/MW1) to the cell lysate. The 2B7 antibody is specific for the N-terminus of HTT, and the MW1 antibody is specific for the polyQ tract.

-

Incubate the plate according to the manufacturer's instructions to allow for antibody binding.

-

-

Signal Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence signal. The signal is proportional to the amount of mHTT present.

Caspase-3 Activation Assay

-

Induce Stress: One day after treating the iPSC-derived neurons with this compound, induce cellular stress by removing Brain-Derived Neurotrophic Factor (BDNF) from the culture medium.

-

Cell Lysis: At the desired time points after stress induction, lyse the cells according to the caspase-3 assay kit manufacturer's protocol.

-

Assay Procedure:

-

Add the caspase-3 substrate (e.g., a DEVD-pNA colorimetric substrate or a fluorogenic substrate) to the cell lysates.

-

Incubate to allow for the cleavage of the substrate by active caspase-3.

-

-

Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader. An increase in signal indicates higher caspase-3 activity.

Mandatory Visualizations

Caption: Mechanism of this compound-mediated mHTT degradation.

Caption: Workflow for assessing mHTT reduction by this compound.

References

Application Notes and Protocols for LC3-mHTT-IN-AN1 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder caused by an expansion of CAG repeats in the huntingtin gene (HTT), leading to the production of the mutant Huntingtin protein (mHTT).[1] The accumulation and aggregation of mHTT are central to the disease's pathogenesis. A promising therapeutic strategy is to enhance the clearance of mHTT. LC3-mHTT-IN-AN1 (henceforth referred to as AN1) is a small molecule that acts as an autophagosome-tethering compound. It functions as a linker, interacting with both the autophagosome protein LC3 and mHTT, thereby targeting mHTT for degradation via the autophagy pathway.[1][2] Notably, AN1 demonstrates allele-selectivity, preferentially lowering the levels of mHTT over the wild-type protein.[1][2]

These application notes provide a comprehensive guide for the utilization of AN1 in preclinical in vivo mouse models of Huntington's disease, with a focus on the zQ175 knock-in mouse model. The protocols outlined below are based on established methodologies for testing therapeutic compounds in HD mouse models and specific data reported for AN1.

Mechanism of Action: Signaling Pathway

AN1 facilitates the clearance of mHTT by hijacking the cellular autophagy machinery. It acts as a molecular bridge between the mHTT protein and LC3, a key protein localized on the autophagosome membrane. This tethering ensures the specific engulfment of mHTT into the autophagosome, which then fuses with a lysosome to form an autolysosome, leading to the degradation of its contents. This process is allele-selective for mHTT, sparing the wild-type HTT protein.

Caption: AN1 tethers mHTT to LC3 on the phagophore, promoting mHTT engulfment and degradation.

Recommended Mouse Model: zQ175

The zQ175 knock-in mouse model is recommended for studying the effects of AN1. These mice express a chimeric mouse/human full-length Htt gene containing a large CAG expansion (~188 repeats) under the control of the endogenous mouse promoter, which closely mimics the genetic context of human HD. Heterozygous zQ175 mice develop progressive motor and cognitive deficits, as well as hallmark HD pathology, including mHTT aggregation, starting from around 4-6 months of age.

Experimental Design and Workflow

A typical preclinical study to evaluate the efficacy of AN1 in zQ175 mice involves several key stages: baseline characterization, a chronic treatment period, and endpoint analysis.

Caption: A typical experimental workflow for evaluating AN1 in zQ1t5 mice.

Protocols

Protocol 1: Preparation and Administration of AN1

This protocol describes the preparation of AN1 for intraperitoneal injection.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare 10 ml of vehicle: Add 1 ml of DMSO to a sterile tube. Add 4 ml of PEG300 and mix thoroughly. Add 0.5 ml of Tween-80 and mix. Finally, add 4.5 ml of sterile saline and vortex until a clear, homogeneous solution is formed.

-

-

AN1 Stock Solution: Prepare a concentrated stock solution of AN1 in DMSO. The solubility in DMSO is high, allowing for a concentrated stock.

-

Working Solution Preparation: On each day of injection, dilute the AN1 stock solution with the prepared vehicle to the final desired concentration. For example, to achieve a dose of 10 mg/kg in a 25g mouse with an injection volume of 10 µl/g, the final concentration would be 1 mg/ml.

-

Administration:

-

Weigh each mouse to determine the precise injection volume (e.g., 10 µl/g body weight).

-

Administer the AN1 solution or vehicle via intraperitoneal (IP) injection.

-

Perform injections daily for the duration of the study (e.g., 12 weeks).

-

Protocol 2: Assessment of Motor Function - Rotarod Test

This protocol evaluates motor coordination and balance.

Apparatus:

-

Accelerating Rotarod apparatus for mice.

Procedure:

-

Acclimation/Training: For 2-3 consecutive days prior to the first test, train the mice on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds.

-

Testing:

-

Place the mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a period of 5 minutes.

-

Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full rotation, the time of the first complete rotation is recorded as the fall time.

-

Perform three trials per mouse per testing day, with a 15-20 minute inter-trial interval.

-

The average latency to fall across the three trials is used for analysis.

-

Conduct testing monthly throughout the treatment period.

-

Protocol 3: Histological Analysis of mHTT Aggregates

This protocol quantifies the burden of mHTT aggregates in the brain.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat

-

Microscope slides

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-mHTT aggregate antibody (e.g., EM48)

-

Fluorescently-labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

At the study endpoint, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

-

Post-fix the brains in 4% PFA overnight at 4°C.

-

Cryoprotect the brains by sequential immersion in 20% and 30% sucrose solutions until they sink.

-

Freeze the brains and cut 30 µm coronal sections using a cryostat.

-

-

Immunohistochemistry:

-

Rinse free-floating sections in PBS.

-

Incubate sections in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (EM48) overnight at 4°C.

-

Wash sections and incubate with the appropriate fluorescent secondary antibody for 2 hours at room temperature.

-

Counterstain with DAPI to visualize nuclei.

-

Mount sections onto slides.

-

-

Image Acquisition and Analysis:

-

Capture images of the striatum and cortex using a fluorescence microscope.

-